molecular formula H6Na2O6Sn B077131 Sodium stannate trihydrate CAS No. 12209-98-2

Sodium stannate trihydrate

Cat. No. B077131
CAS RN: 12209-98-2
M. Wt: 266.73 g/mol
InChI Key: SFXJSNATBHJIDS-UHFFFAOYSA-N
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Patent
US04709069

Procedure details

A 10:1 mole ratio of ethylene carbonate to aminated poly(propylene glycol) (Jeffamine D-400, Mw=430, a product of the Jefferson Chemical Division of Texaco) is heated with stirring under a nitrogen atmosphere for 19 hours at 135° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 96 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 11.1 percent carbon dioxide. The catalyst is removed in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(propylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jeffamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
96%
Yield
11.1%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.CC(N)COCC(OCC(OCC(N)C)C)C>O.O.O.[O-][Sn]([O-])=O.[Na+].[Na+]>[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[C:1](=[O:5])=[O:2] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Name
poly(propylene glycol)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Jeffamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCC(C)OCC(C)OCC(C)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 19 hours at 135° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.